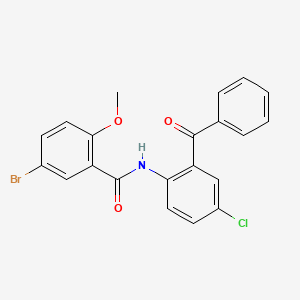![molecular formula C17H11NO3S B4999985 5-[(5-phenyl-2-furyl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4999985.png)
5-[(5-phenyl-2-furyl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(5-phenyl-2-furyl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione, also known as PFT-α, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. PFT-α has been shown to have a wide range of biological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties.
科学的研究の応用
5-[(5-phenyl-2-furyl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dioneα has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. This compoundα has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB. In addition, this compoundα has been shown to have neuroprotective effects by reducing neuronal cell death and improving cognitive function.
作用機序
The mechanism of action of 5-[(5-phenyl-2-furyl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dioneα involves the inhibition of p53-MDM2 interaction. P53 is a tumor suppressor protein that plays a crucial role in regulating cell cycle and apoptosis. MDM2 is an E3 ubiquitin ligase that binds to p53 and promotes its degradation. By inhibiting the interaction between p53 and MDM2, this compoundα stabilizes p53 and promotes its transcriptional activity, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compoundα has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB. This compoundα has also been shown to reduce oxidative stress and improve mitochondrial function. In addition, this compoundα has been shown to improve cognitive function and reduce neuronal cell death in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using 5-[(5-phenyl-2-furyl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dioneα in lab experiments is its specificity for p53-MDM2 interaction. This compoundα has been shown to have minimal off-target effects and does not affect the activity of other proteins. However, one of the limitations of using this compoundα is its low solubility in water, which can make it difficult to use in certain experiments. In addition, this compoundα has a short half-life in vivo, which can limit its effectiveness in animal studies.
将来の方向性
There are several future directions for research on 5-[(5-phenyl-2-furyl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dioneα. One area of research is the development of more effective synthesis methods that can improve the yield and solubility of this compoundα. Another area of research is the identification of new therapeutic applications for this compoundα, such as in the treatment of neurodegenerative diseases. In addition, there is a need for further studies on the pharmacokinetics and safety of this compoundα in animal models and humans.
合成法
The synthesis of 5-[(5-phenyl-2-furyl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dioneα involves the reaction of 5-phenyl-2-furfural, propargylamine, and thiosemicarbazide. The reaction is carried out in the presence of a catalyst, such as copper (II) sulfate pentahydrate, and the product is purified by recrystallization. The yield of this compoundα can be improved by using a modified synthesis method that involves the addition of sodium borohydride.
特性
IUPAC Name |
(5E)-5-[(5-phenylfuran-2-yl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO3S/c1-2-10-18-16(19)15(22-17(18)20)11-13-8-9-14(21-13)12-6-4-3-5-7-12/h1,3-9,11H,10H2/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJAWYAEVNXEPD-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=CC=C3)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxybenzamide](/img/structure/B4999930.png)
![methyl 1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinecarboxylate](/img/structure/B4999938.png)
![1,5-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3-methylbenzene](/img/structure/B4999954.png)
![5-{[5-(dimethylamino)-2-furyl]methylene}-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4999957.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4999961.png)

![2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4999981.png)
![2-(3-{[({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenoxy)ethanol](/img/structure/B4999992.png)
![9-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4999999.png)
![N-[(3-isopropyl-5-isoxazolyl)methyl]-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5000003.png)
![2-{4-[(4-methylbenzyl)oxy]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5000013.png)
![{5-[(5-methyl-2-thienyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5000020.png)